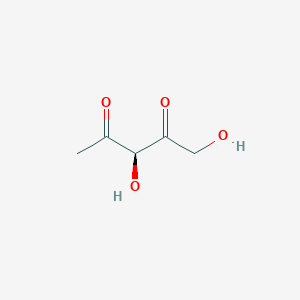
1-Benzhydryl-3-iodoazetidine
Overview
Description
1-Benzhydryl-3-iodoazetidine is an organic compound with the molecular formula C16H16IN. It is characterized by the presence of a benzhydryl group attached to an azetidine ring, which is further substituted with an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-iodoazetidine can be synthesized through a multi-step process. One common method involves the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with potassium iodide. The reaction is typically carried out in a mixture of water and 1,2-dimethoxyethane at room temperature, followed by heating to reflux and stirring for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic chemistry techniques such as nucleophilic substitution reactions. The scalability of the process would depend on optimizing reaction conditions and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-iodoazetidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted azetidines.
Oxidation and Reduction Reactions: The benzhydryl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophiles: Such as sodium azide or potassium cyanide, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido-substituted azetidines, while oxidation reactions can produce benzhydryl ketones .
Scientific Research Applications
1-Benzhydryl-3-iodoazetidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for exploring biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-iodoazetidine involves its interaction with molecular targets through its benzhydryl and iodine-substituted azetidine moieties. These interactions can influence various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Benzhydryl-3-chloroazetidine
- 1-Benzhydryl-3-bromoazetidine
- 1-Benzhydryl-3-fluoroazetidine
Comparison: 1-Benzhydryl-3-iodoazetidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius and lower electronegativity of iodine can influence the compound’s behavior in chemical reactions, making it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
1-benzhydryl-3-iodoazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVAYQWXMWFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428546 | |
| Record name | 1-benzhydryl-3-iodoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125735-40-2 | |
| Record name | 1-benzhydryl-3-iodoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
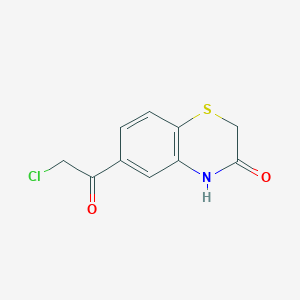
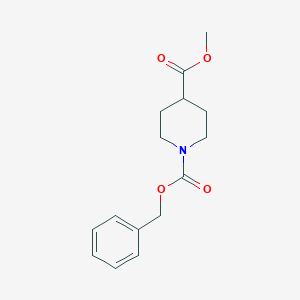

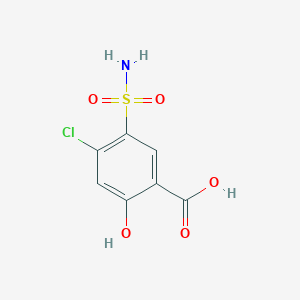
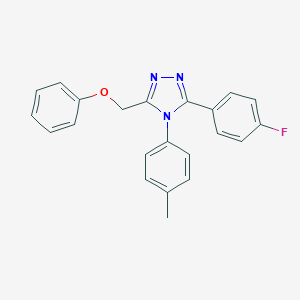
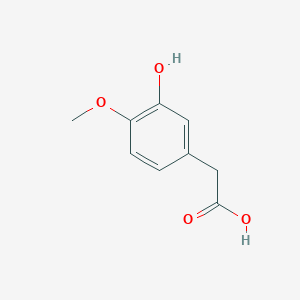
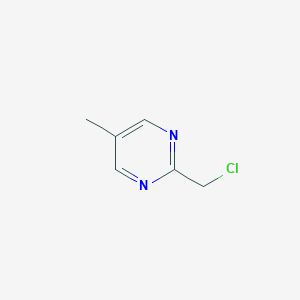
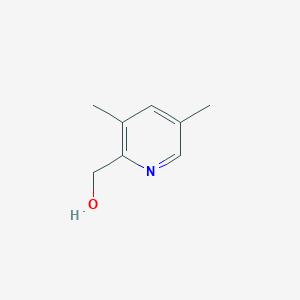

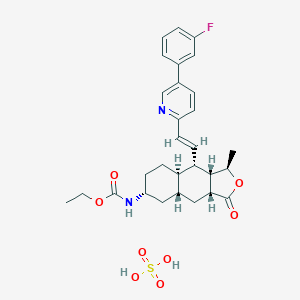

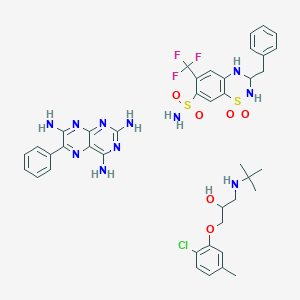
![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino](/img/structure/B139169.png)
